molecular formula C22H23N5O4S B11479221 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide

Cat. No.: B11479221
M. Wt: 453.5 g/mol
InChI Key: CTAAKYHICYUWJG-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the triazole ring, the introduction of the sulfanyl group, and the coupling with the benzoxazole derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzoxazole moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and benzoxazole moieties can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]acetamide stands out due to its complex structure, which allows for a wide range of chemical modifications and interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H23N5O4S

Molecular Weight

453.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)methyl]acetamide

InChI

InChI=1S/C22H23N5O4S/c1-4-27-20(15-6-8-16(30-3)9-7-15)24-25-21(27)32-13-19(28)23-12-14-5-10-18-17(11-14)26(2)22(29)31-18/h5-11H,4,12-13H2,1-3H3,(H,23,28)

InChI Key

CTAAKYHICYUWJG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC3=C(C=C2)OC(=O)N3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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